Introduction: The Scientific and Industrial Relevance of 2,5-Dimethylbenzenesulfonic Acid
Introduction: The Scientific and Industrial Relevance of 2,5-Dimethylbenzenesulfonic Acid
An In-Depth Technical Guide to the Physical Properties of 2,5-Dimethylbenzenesulfonic Acid
2,5-Dimethylbenzenesulfonic acid (DMBSA), also known as p-xylene-2-sulfonic acid, is an aromatic sulfonic acid of significant interest in both academic research and industrial applications. Its utility stems from its strong acidic nature and the presence of a functionalized aromatic ring, making it a versatile intermediate and catalyst. It plays a crucial role in the synthesis of dyes, pharmaceuticals, detergents, and agrochemicals.[1][2] Furthermore, its catalytic properties are harnessed in various organic reactions.[1][2]
A thorough understanding of the physical properties of 2,5-Dimethylbenzenesulfonic acid is paramount for its effective application in drug development, process chemistry, and materials science. These properties dictate its behavior in reaction media, its solubility, and its stability, thereby influencing reaction kinetics, product purity, and formulation characteristics. This guide provides a comprehensive analysis of the core physical properties of DMBSA, grounded in established experimental methodologies and authoritative data, to support researchers and development professionals in its application.
Molecular and Chemical Identity
The foundational characteristics of any chemical compound are its molecular structure and identifiers. For 2,5-Dimethylbenzenesulfonic acid, these are well-established.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dimethylbenzene-1-sulfonic acid | [3][4] |
| Synonyms | p-Xylene-2-sulfonic acid, 2,5-Xylenesulfonic acid | [2][5][6] |
| CAS Number | 609-54-1 | [3][5][7] |
| Molecular Formula | C₈H₁₀O₃S | [2][3][8] |
| Molecular Weight | 186.23 g/mol | [1][5][8] |
| Chemical Structure | A benzene ring substituted with two methyl groups at positions 2 and 5, and a sulfonic acid group (-SO₃H) at position 1. | [2] |
Physical State and Appearance
At ambient temperature and pressure, 2,5-Dimethylbenzenesulfonic acid is a solid. It is commonly supplied and handled as a white to grey or light-yellow crystalline solid, which may also take the form of granules or a powder.[1][2][3][9] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[10][11] Consequently, it is often commercially available as a hydrate, a factor that has significant implications for its measured physical properties, particularly its melting point.
Melting Point Analysis: The Impact of Hydration
The melting point is a critical parameter for assessing the purity of a crystalline solid and its thermal stability. For 2,5-Dimethylbenzenesulfonic acid, there is a variance in reported values, which can be primarily attributed to its state of hydration.
| Form | Melting Point Range (°C) | Source(s) |
| Hydrate | 82.5 - 88.5 | [3][4][9] |
| (Likely Anhydrous) | 86 | [6][11][12] |
The presence of water molecules within the crystal lattice (as a hydrate) typically lowers the melting point compared to the anhydrous form. Commercial products often specify a water content between 7.0% and 18.0%, determined by Karl Fischer titration.[3][4][9] This variability in water content directly contributes to the observed melting point range.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and phase transition behavior of crystalline solids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Causality in Experimental Design:
-
Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is chosen as a balance between resolution and experimental time. A slower rate can provide better resolution of thermal events but may lead to peak broadening.
-
Sample Encapsulation: Hermetically sealed aluminum pans are used to contain the sample and prevent the loss of volatile components, including water from the hydrate, which would affect the measurement.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of 2,5-Dimethylbenzenesulfonic acid into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Boiling Point: A Challenging Determination
Aromatic sulfonic acids are characterized by very high boiling points due to strong intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions involving the polar sulfonic acid group.[13] Direct experimental determination is challenging as decomposition may occur before boiling. The available data are rough estimates.
| Property | Value | Source(s) |
| Boiling Point | 290.72 °C (rough estimate) | [12] |
Experimental Protocol: Boiling Point Determination by Ebulliometry
Ebulliometry is a technique that accurately measures the boiling point of a liquid by creating a vapor-liquid equilibrium.[14][15] While primarily used for determining molecular weights of non-volatile solutes or the alcohol content of beverages, it can be adapted for pure substances.[16]
Causality in Experimental Design:
-
Equilibrium: The design of an ebulliometer, such as the Świętosławski type, uses a Cottrell pump to shower the thermometer with a mixture of boiling liquid and vapor, ensuring the measured temperature is that of the true vapor-liquid equilibrium, avoiding errors from superheating.[14]
-
Pressure Correction: The boiling point is highly dependent on atmospheric pressure. A precise measurement of the ambient pressure is crucial, and the observed boiling point must be corrected to standard pressure (760 mmHg) for comparability.
-
Calibration: Calibrating the instrument by measuring the boiling point of a pure solvent with a well-known boiling point (e.g., distilled water) accounts for any instrumental or pressure-related deviations.[16]
Step-by-Step Methodology:
-
Instrument Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure all glassware is clean and dry.
-
Calibration:
-
Add a known volume of a standard solvent (e.g., distilled water) to the boiler.
-
Gently heat the solvent to a steady boil.
-
Record the equilibrium boiling temperature and the ambient atmospheric pressure. Compare this to the known boiling point of the solvent at that pressure to establish a correction factor.
-
-
Sample Measurement:
-
Thoroughly clean and dry the ebulliometer.
-
Introduce a sample of molten 2,5-Dimethylbenzenesulfonic acid into the boiler.
-
Apply heat gradually to achieve a stable boiling state.
-
Once the temperature reading stabilizes, record the equilibrium boiling point.
-
-
Pressure Correction: Apply the necessary correction to normalize the observed boiling point to standard atmospheric pressure.
Solubility Profile
The solubility of DMBSA is dominated by the highly polar sulfonic acid (-SO₃H) group. This group readily engages in hydrogen bonding, making the compound highly soluble in polar solvents.[1]
| Solvent | Solubility | Rationale | Source(s) |
| Water | Soluble | The polar -SO₃H group forms strong hydrogen bonds with water molecules. | [1][2][11][12] |
| Non-polar Organic Solvents (e.g., Hexane, Benzene) | Limited Solubility | The non-polar hydrocarbon backbone has unfavorable interactions with the polar solvent. | [1] |
The solubility in aqueous media is also temperature-dependent, generally increasing with a rise in temperature.[1] This property is crucial for its use as a catalyst in aqueous-phase reactions and for the preparation of detergents.
Acidity and pKa
The sulfonic acid group is strongly electron-withdrawing, which stabilizes the resulting sulfonate anion (R-SO₃⁻) after deprotonation. This makes 2,5-Dimethylbenzenesulfonic acid a strong acid, comparable in strength to mineral acids.[13]
| Property | Value | Source(s) |
| pKa (Predicted) | -0.47 ± 0.30 | [10][11][12] |
A highly negative pKa value indicates that the acid is almost completely dissociated in aqueous solution.[13] This strong acidity is the basis for its catalytic activity in reactions such as esterification and alkylation.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and direct method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Causality in Experimental Design:
-
Strong Base Titrant: A strong base (NaOH) is used to ensure the titration reaction goes to completion, resulting in a sharp and easily identifiable equivalence point.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with KCl) minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.
-
Gran Plot Analysis: A Gran plot is a linearization method used to determine the equivalence point with higher precision than simply identifying the inflection point of the titration curve, especially for strong acids where the initial pH change is gradual.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate a pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Sample Preparation:
-
Accurately weigh a sample of 2,5-Dimethylbenzenesulfonic acid and dissolve it in a known volume of deionized water.
-
Add a small amount of a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Vₑ).
-
The pKa is the pH at the half-equivalence point (Vₑ/2). For higher accuracy, use a Gran plot to determine Vₑ.
-
Other Key Physical Properties
A summary of additional physical properties is provided below. These values are typically estimated or computed and serve as useful parameters in process modeling and safety assessments.
| Property | Value | Source(s) |
| Density | 1.3286 g/cm³ (rough estimate) | [12] |
| Vapor Pressure | 4 x 10⁻¹² mmHg at 25 °C | [12] |
| Flash Point | 275.2 °C | [6] |
Conclusion
The physical properties of 2,5-Dimethylbenzenesulfonic acid define its utility as a strong, water-soluble, solid organic acid. Its melting behavior is significantly influenced by its hydration state, a critical consideration for handling and purity assessment. The high boiling point and strong acidity are direct consequences of the polar sulfonic acid functional group. A precise understanding and experimental determination of these properties, using validated methodologies such as DSC, ebulliometry, and potentiometric titration, are essential for the successful application of this compound in research and industry. This guide provides the foundational knowledge and procedural framework to empower scientists and engineers in their work with this versatile chemical.
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